2-Dichloromethyl-5-methyl-[1,3,4]oxadiazole
Overview
Description
2-Dichloromethyl-5-methyl-[1,3,4]oxadiazole is a heterocyclic organic compound with the molecular formula C4H4Cl2N2O and a molecular weight of 166.99 g/mol.
Preparation Methods
The synthesis of 2-Dichloromethyl-5-methyl-[1,3,4]oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of hydrazides with dichloromethyl methyl ketone in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Dichloromethyl-5-methyl-[1,3,4]oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole compounds.
Substitution: The dichloromethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, forming substituted oxadiazole derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Dichloromethyl-5-methyl-[1,3,4]oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in the development of new pharmaceuticals.
Medicine: Research indicates its potential use in the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Dichloromethyl-5-methyl-[1,3,4]oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Dichloromethyl-5-methyl-[1,3,4]oxadiazole can be compared with other similar compounds, such as:
2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole: This compound has a similar structure but with one less chlorine atom, which may affect its reactivity and applications.
Other oxadiazole derivatives: Various oxadiazole derivatives with different substituents exhibit unique chemical and biological properties, making them suitable for different applications.
Properties
IUPAC Name |
2-(dichloromethyl)-5-methyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2O/c1-2-7-8-4(9-2)3(5)6/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJUFJUNZIASFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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